![molecular formula C8H13NO2 B040974 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 20448-79-7](/img/structure/B40974.png)

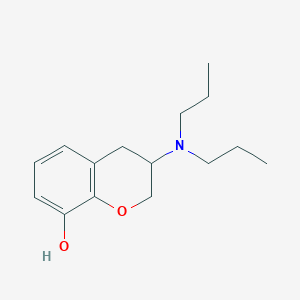

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Overview

Description

Bicyclo[2.1.1]hexane, commonly referred to as BCH, is a saturated bridged-bicyclic compound.

Mechanism of Action

Target of Action

The primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid , also known as 2-Amino-2-norbornanecarboxylic acid , is the large amino acid transporters . These transporters play a crucial role in the transport of amino acids across cell membranes .

Mode of Action

This compound acts as an inhibitor of these large amino acid transporters . By inhibiting these transporters, it disrupts the normal transport of amino acids across the cell membrane .

Result of Action

The inhibition of large amino acid transporters by this compound can potentially suppress tumor progression and apoptosis . This suggests that the compound may have potential anti-tumor activity .

Biochemical Analysis

Biochemical Properties

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid plays a significant role in biochemical reactions. It is known to inhibit the LAT1, which is crucial for the cellular uptake of amino acids . This interaction with LAT1 can influence various biochemical processes, including mTOR phosphorylation .

Cellular Effects

The effects of this compound on cells are profound. By inhibiting LAT1, it can significantly suppress the cellular uptake of amino acids, leading to the suppression of cancer growth and induction of apoptosis . This indicates that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically LAT1 . By inhibiting LAT1, it can significantly reduce the cellular uptake of amino acids and mTOR phosphorylation . This can lead to changes in gene expression and induce the suppression of cancer growth and apoptosis .

Temporal Effects in Laboratory Settings

Its role as a LAT1 inhibitor suggests potential long-term effects on cellular function, particularly in the context of cancer cell growth and apoptosis .

Metabolic Pathways

This compound is involved in the metabolic pathways related to amino acid transport, specifically through its interaction with LAT1 . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated through its interaction with LAT1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polysubstituted bicyclo[2.1.1]hexanes involves a photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with distinct substitution patterns. The reaction is operationally simple and allows for the preparation of bridge-functionalized species .

Industrial Production Methods

The industrial production of BCH and its analogs can be achieved from inexpensive precursors. This synthetic route allows for the stereoselective preparation of the biologically active isomer of these compounds. The stereochemistry at the nucleoside 4’ position can be controlled to produce enantiomerically-enriched BCH and its analogs .

Chemical Reactions Analysis

Types of Reactions

BCH undergoes various types of chemical reactions, including:

Oxidation: BCH can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the structure of BCH, leading to the formation of different derivatives.

Substitution: Substitution reactions involve the replacement of one or more atoms in the BCH molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of BCH include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, depending on the desired products and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of BCH include various substituted derivatives, which can be used as building blocks for further chemical synthesis .

Scientific Research Applications

BCH has a wide range of scientific research applications, including:

Chemistry: BCH is used as a building block for the synthesis of complex chemical compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BCH include other bridged-bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[3.1.1]heptane .

Uniqueness of BCH

BCH is unique due to its distinct substitution patterns and the ability to explore chemical space that is inaccessible to aromatic motifs. The functionalization of the bridge positions in BCH provides opportunities for drug design and the development of new chemical compounds .

Properties

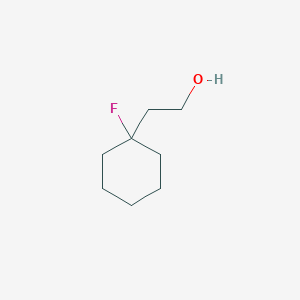

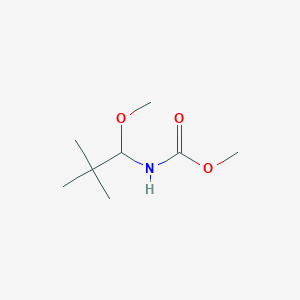

IUPAC Name |

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUVBVXDFRDIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942624 | |

| Record name | 2-Aminonorbornane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20448-79-7, 39669-35-7 | |

| Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminonorbornane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid?

A1: this compound (BCH) has a molecular formula of C8H13NO2 and a molecular weight of 155.20 g/mol.

Q2: Is this compound chiral?

A: Yes, BCH is a chiral molecule, existing as four stereoisomers. Its insulin-releasing activity is stereospecific, with the (−)-b-aminobicycloheptane carboxylic acid isomer exhibiting the most potent activity. []

Q3: What is the primary target of this compound in biological systems?

A: BCH primarily targets the L-type amino acid transporter (LAT) family. These transporters are responsible for the sodium-independent transport of large, neutral amino acids across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: How does this compound interact with its target?

A: BCH acts as a competitive inhibitor of LATs, binding to the transporter and preventing the uptake of natural amino acids like leucine, isoleucine, phenylalanine, and tyrosine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What are the downstream effects of this compound inhibiting L-type amino acid transporters?

A5: Inhibiting LATs with BCH can have various downstream effects, depending on the cell type and experimental context. Some observed effects include:

- Reduced amino acid uptake: BCH directly reduces the cellular uptake of LAT substrates, impacting protein synthesis and cellular metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Altered insulin release: In pancreatic beta cells, BCH can both stimulate and inhibit insulin release depending on the experimental conditions. It has been shown to activate glutamate dehydrogenase, influencing insulin secretion. [, , , ]

- Changes in glutathione metabolism: BCH can indirectly affect glutathione efflux from hepatocytes, potentially by interacting with methionine transport. []

- Modulation of methylmercury uptake: BCH can inhibit the transport of methylmercury across the blood-brain barrier, suggesting that methylmercury may utilize LATs for CNS entry. []

Q6: Is this compound specific to a particular L-type amino acid transporter subtype?

A: While BCH exhibits broad inhibition of LATs, studies suggest some preference for specific subtypes. For instance, it shows significant inhibition of LAT1 and LAT2, both involved in the transport of large neutral amino acids. [, ] It also interacts with system L2, another Na+-independent transporter system. []

Q7: How is this compound used in scientific research?

A7: BCH is widely used as a pharmacological tool to:

- Characterize amino acid transport systems: Researchers employ BCH to identify and differentiate between various amino acid transporters in different cell types and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Study the role of LATs in specific physiological processes: By selectively inhibiting LATs with BCH, researchers can investigate their involvement in processes such as insulin secretion, nutrient uptake, and neurotransmitter release. [, , , , , ]

- Develop novel drug delivery strategies: Understanding the interaction of BCH with LATs can provide insights for designing drug delivery systems that utilize these transporters to enhance drug uptake into specific cells or tissues. [, ]

Q8: Are there any other research areas where this compound is relevant?

A8: Yes, BCH has also been explored in the development of:

- Anti-cancer agents: Researchers are investigating the potential of targeting LAT1, which is overexpressed in several cancers, with BCH-derived compounds as a novel therapeutic strategy. [, , ]

- Probes for imaging techniques: Studies have explored the use of radiolabeled BCH analogs for visualizing tumors with positron emission tomography (PET). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)